molecular formula C18H17N3O5 B2779875 N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251680-82-6

N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2779875
CAS No.: 1251680-82-6
M. Wt: 355.35
InChI Key: FGNSYRDKDUHVKZ-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule characterized by a 1,8-naphthyridine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6. Such structural features are common in pharmacologically active compounds targeting enzymes like kinases or DNA-processing proteins .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-25-11-5-6-13(26-2)10(8-11)9-20-17(23)14-15(22)12-4-3-7-19-16(12)21-18(14)24/h3-8H,9H2,1-2H3,(H,20,23)(H2,19,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNSYRDKDUHVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or its derivatives in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . These reactions are often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of naphthyridine derivatives, including N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. This compound has shown promising results against visceral leishmaniasis, a disease caused by the Leishmania parasite. Initial structure-activity relationship (SAR) studies indicated that modifications to the naphthyridine core could enhance its efficacy and reduce toxicity.

Case Study: Leishmaniasis Treatment

In a study published in the journal Nature, researchers synthesized various analogues of naphthyridine and tested their efficacy in vitro and in vivo. The lead compound demonstrated significant activity against Leishmania donovani with an effective concentration (pEC50) of 6.5. Further investigations revealed that the mechanism of action involved the sequestration of metal cations, which is crucial for the parasite's survival .

CompoundpEC50Mechanism of Action
Lead 16.5Metal cation sequestration
Lead 25.9Unknown
Lead 37.0Lipophilicity enhancement

Anticancer Potential

Naphthyridine derivatives are also being explored for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various types of cancer.

Case Study: Cancer Cell Lines

A study conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects against breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Cancer TypeIC50 (µM)Apoptosis Induction
Breast Cancer12Yes
Lung Cancer15Yes
Colon Cancer20No

Drug Metabolism and Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. Recent research indicates that this compound undergoes significant hepatic metabolism, which affects its bioavailability.

Study Findings

A pharmacokinetic profile analysis showed that the compound has a half-life of approximately 4 hours in mice, with peak plasma concentrations reached within 30 minutes post-administration. Modifications to enhance metabolic stability are being investigated to improve its therapeutic window .

Toxicity Data

ParameterResult
Acute ToxicityLow
Chronic ExposureUnder Evaluation

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Naphthyridine Family

The 1,8-naphthyridine scaffold is distinct from other naphthyridine isomers (e.g., 1,5- or 1,6-naphthyridines) in terms of electronic distribution and steric constraints. Below is a comparative analysis with key analogs:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield (%) Key Properties / Activities
Target Compound 1,8-naphthyridine 2,5-dimethoxybenzyl, 4-hydroxy, 2-oxo ~400 (estimated) Not reported Potential kinase/DNA interaction
Compound 67 1,5-naphthyridine Adamantyl, pentyl chain 421.5 25 Not specified (pharmacomodulation study)
Quinoline-3-carboxamide analogs Quinoline Varied alkyl/aryl groups 350–450 20–60 Antiviral, kinase inhibition
  • Electronic Effects : The 1,8-naphthyridine core in the target compound likely exhibits stronger electron-withdrawing effects compared to 1,5-naphthyridines due to nitrogen positioning, influencing binding affinity to enzymatic targets.
  • Synthetic Challenges : Low yields (e.g., 25% for Compound 67) suggest shared difficulties in carboxamide coupling or purification steps, common in naphthyridine syntheses .

Functional Group Variations

  • 4-Hydroxy vs.
  • 2-Oxo vs.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The polar 4-hydroxy and carboxamide groups may improve aqueous solubility relative to adamantyl-substituted Compound 67, which is highly lipophilic .

Research Tools and Methodologies

The WinGX suite aids in small-molecule crystallography, enabling precise comparison of bond lengths and angles between analogs .

Biological Activity

N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Antiparasitic Activity

Research has indicated that derivatives of naphthyridine exhibit significant antiparasitic activity. For instance, studies on similar compounds have shown that modifications to the naphthyridine structure can enhance activity against parasites such as Leishmania spp. and Trypanosoma spp. In particular, the removal or modification of hydroxyl groups in the naphthyridine ring often leads to a loss of activity, indicating the importance of these functional groups in maintaining biological efficacy .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated that it possesses activity against various bacterial strains. For example, similar naphthyridine derivatives have shown minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in parasite metabolism.
  • Disruption of Membrane Integrity : The interaction with bacterial membranes could lead to increased permeability and eventual cell lysis.
  • Modulation of Receptor Activity : Some derivatives are known to act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), which could contribute to neuropharmacological effects .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of naphthyridine derivatives:

CompoundActivity TypeMIC (µg/mL)Reference
16Antiparasitic5.8
34Hepatotoxicity Risk4.9
7bAntimicrobial0.22
7aPositive Allosteric Modulator0.14

These findings highlight the diverse biological activities associated with modifications to the naphthyridine scaffold.

Q & A

Basic: What are the recommended synthetic routes for preparing N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how can purity be optimized?

The synthesis of naphthyridine derivatives typically involves cyclization reactions to form the core structure, followed by functionalization. For this compound:

  • Core Formation : Start with a 1,8-naphthyridine precursor, such as ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. Cyclization under acidic or basic conditions (e.g., H2SO4 or KOH) generates the bicyclic scaffold .
  • Substitution : React the naphthyridine core with (2,5-dimethoxyphenyl)methylamine via a coupling agent (e.g., EDC/HOBt) to form the carboxamide bond.
  • Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via 1H^1H-NMR and LC-MS .

Basic: How should researchers characterize the molecular structure of this compound, and what crystallographic tools are recommended?

  • Spectroscopic Analysis :
    • 1H^1H-NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm).
    • IR spectroscopy to validate hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) groups .
  • X-ray Crystallography :
    • Use SHELX (SHELXL for refinement) to resolve bond lengths/angles. For example, the 1,8-naphthyridine core typically shows C–N bond lengths of ~1.33 Å and C=O bonds of ~1.22 Å .
    • Visualize molecular packing and hydrogen-bonding networks with ORTEP-3 or WinGX .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values in enzyme inhibition assays)?

  • Experimental Design :
    • Standardize assay conditions (e.g., pH, temperature, and solvent/DMSO concentration). For kinase assays, use ATP concentrations near physiological levels (1–10 mM) .
    • Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Data Analysis :
    • Perform dose-response curves in triplicate and use software like GraphPad Prism for curve fitting.
    • Check for off-target effects via selectivity panels (e.g., Eurofins KinaseProfiler) .
  • Structural Insights :
    • Compare docking simulations (AutoDock Vina) with crystallographic data to confirm binding modes. Discrepancies may arise from conformational flexibility in the methoxybenzyl group .

Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • ADME Prediction :
    • Use SwissADME to estimate logP (expected ~2.5 due to methoxy groups), solubility (LogS ~ -4.5), and CYP450 interactions. The carboxamide group may enhance metabolic stability .
    • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (e.g., Desmond) based on polar surface area (<90 Å2^2) and hydrogen-bond donors (<3) .
  • Toxicity Profiling :
    • Apply ProTox-II to predict hepatotoxicity (alert: nitro groups in analogs) and mutagenicity .

Advanced: How can researchers optimize the synthetic yield of this compound for scale-up studies?

  • Reaction Optimization :
    • Screen coupling agents (e.g., HATU vs. EDC) and solvents (DMF vs. THF) to improve carboxamide formation efficiency.
    • Use microwave-assisted synthesis (80°C, 30 min) to reduce reaction time from 12 h to 2 h .
  • Process Analytics :
    • Implement inline PAT tools (e.g., ReactIR) to monitor intermediate formation and minimize byproducts.
    • Optimize crystallization kinetics (e.g., cooling rate) to enhance crystal purity .

Advanced: What are the best practices for analyzing intermolecular interactions in co-crystals of this compound?

  • Co-crystallization :
    • Screen with common co-formers (e.g., succinic acid, nicotinamide) using solvent drop grinding.
    • Analyze hydrogen bonds (e.g., O–H···O between hydroxyl and carbonyl groups) via Mercury CSD .
  • Thermal Analysis :
    • Perform DSC/TGA to assess stability. Co-crystals often show melting points 20–50°C higher than the parent compound .

Basic: What spectroscopic techniques are critical for confirming the regioselectivity of functional group attachment?

  • 2D NMR :
    • 13C^{13}C-HSQC and HMBC to correlate methoxybenzyl protons (δ 4.5–5.0 ppm) with the naphthyridine carbonyl carbon (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Confirm molecular formula (e.g., C20H19N3O5) with <2 ppm error .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Assays :
    • Conduct Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if KmK_m increases with no change in VmaxV_{max}, it suggests competitive binding .
  • Structural Biology :
    • Solve co-crystal structures with the target enzyme (e.g., CDK2) using SHELXD for phasing and Coot for model refinement .

Basic: What are the stability considerations for long-term storage of this compound?

  • Storage Conditions :
    • Store at -20°C under inert gas (Ar/N2) to prevent oxidation of the hydroxyl group.
    • Use amber vials to block UV-induced degradation of the naphthyridine core .
  • Stability Monitoring :
    • Perform periodic HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH) to detect degradation peaks .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to modify this compound for improved potency?

  • Fragment Screening :
    • Use X-ray crystallography to identify binding fragments (e.g., from the Enamine Fragment Library ) that occupy adjacent pockets.
    • Merge fragments with the methoxybenzyl group using click chemistry (e.g., CuAAC) .
  • SAR Analysis :
    • Test analogs with halogen substitutions (e.g., Cl at the 2-position) to enhance hydrophobic interactions. IC50 improvements of 5–10× have been reported in similar naphthyridines .

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